2-(Carbamoyloxy)ethyl ethyl (2-cyanoethyl)phosphonate
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Overview
Description
2-(Carbamoyloxy)ethyl ethyl (2-cyanoethyl)phosphonate is a chemical compound with the molecular formula C8H15N2O5P. It is known for its unique structure, which includes a phosphonate group, a carbamoyloxy group, and a cyanoethyl group. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carbamoyloxy)ethyl ethyl (2-cyanoethyl)phosphonate typically involves the reaction of ethyl (2-cyanoethyl)phosphonate with 2-(carbamoyloxy)ethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Carbamoyloxy)ethyl ethyl (2-cyanoethyl)phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphonate esters.
Substitution: Formation of substituted phosphonates with different functional groups.
Scientific Research Applications
2-(Carbamoyloxy)ethyl ethyl (2-cyanoethyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials due to its unique reactivity.
Mechanism of Action
The mechanism of action of 2-(Carbamoyloxy)ethyl ethyl (2-cyanoethyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The presence of the phosphonate group allows it to mimic the natural substrate of certain enzymes, leading to competitive inhibition. Additionally, the cyanoethyl group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the enzyme-inhibitor complex .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2-cyanoethyl)phosphonate
- 2-(Carbamoyloxy)ethyl phosphonate
- 2-(Carbamoyloxy)ethyl methyl (2-cyanoethyl)phosphonate
Uniqueness
2-(Carbamoyloxy)ethyl ethyl (2-cyanoethyl)phosphonate stands out due to its combination of functional groups, which imparts unique reactivity and versatility. Unlike its similar compounds, it offers a balance of hydrophilic and hydrophobic properties, making it suitable for a broader range of applications. Its ability to undergo multiple types of chemical reactions also enhances its utility in synthetic chemistry .
Properties
CAS No. |
52870-25-4 |
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Molecular Formula |
C8H15N2O5P |
Molecular Weight |
250.19 g/mol |
IUPAC Name |
2-[2-cyanoethyl(ethoxy)phosphoryl]oxyethyl carbamate |
InChI |
InChI=1S/C8H15N2O5P/c1-2-14-16(12,7-3-4-9)15-6-5-13-8(10)11/h2-3,5-7H2,1H3,(H2,10,11) |
InChI Key |
GNWOSSPXKVFSFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCC#N)OCCOC(=O)N |
Origin of Product |
United States |
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